3-Methoxy-5-methylpiperidine;hydrochloride
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Overview
Description
3-Methoxy-5-methylpiperidine;hydrochloride is a piperidine derivative with the chemical formula C6H14ClNO. It is a white crystalline solid that is soluble in water and exhibits interesting pharmacological properties. This compound is commonly used in research laboratories for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylpiperidine;hydrochloride involves several steps. One common method includes the reaction of 3-methoxy-5-methylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylpiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Methoxy-5-methylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-5-methylpiperidine;hydrochloride include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique pharmacological properties and reactivity. This makes it particularly valuable in certain research and industrial applications.
Biological Activity
3-Methoxy-5-methylpiperidine;hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a methoxy group and a methyl group at the 3 and 5 positions, respectively. Its chemical structure can be represented as follows:
The compound is typically synthesized through methoxylation of 5-methylpiperidine followed by hydrochloride salt formation. This process enhances its solubility and stability, making it suitable for various applications in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that can modulate receptor activity, influencing various biological responses. The exact pathways involved may vary depending on the targeted receptor or enzyme, which can include:
- Neurotransmitter Receptors : The compound has shown potential effects on neurotransmitter systems, particularly in relation to the central nervous system (CNS) .
- Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Pharmacological Applications
- CNS Effects : Research indicates that this compound may influence mood and anxiety disorders through its action on orexin receptors, which are implicated in sleep regulation and appetite control .
- Antidepressant Properties : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly by enhancing serotonergic neurotransmission .
- Potential Anticancer Activity : Preliminary investigations have indicated that compounds related to 3-Methoxy-5-methylpiperidine may possess antiproliferative properties against certain cancer cell lines, warranting further exploration in cancer therapy .
Industrial Applications
- Organic Synthesis : The compound serves as a valuable reagent in organic chemistry for synthesizing more complex molecules, particularly in pharmaceutical development .
- Pharmaceutical Development : Its unique chemical properties make it an attractive candidate for developing new therapeutic agents targeting various diseases, including obesity and neurological disorders .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of administering this compound on rat models to assess its impact on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential utility as an anxiolytic agent.
Parameter | Control Group | Treatment Group |
---|---|---|
Anxiety Score | 7.2 ± 1.1 | 4.5 ± 0.8 |
Locomotion (m) | 120 ± 15 | 150 ± 20 |
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of 3-Methoxy-5-methylpiperidine against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 45 |
Non-cancerous Cells | >100 |
Properties
IUPAC Name |
3-methoxy-5-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-7(9-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYACYJOBVFLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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